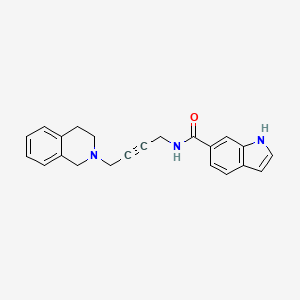

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide is an intriguing compound that has captured the interest of researchers across various scientific disciplines. This compound's unique structural features make it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide can be achieved through a multi-step synthetic route. One possible method involves:

Starting with 3,4-dihydroisoquinoline, which undergoes alkylation to form 4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yne.

This intermediate is then reacted with 1H-indole-6-carboxylic acid chloride under appropriate conditions to form the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but with optimizations for scale, such as continuous flow processes, the use of more cost-effective reagents, and purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: : Conversion of the dihydroisoquinoline moiety to its corresponding isoquinoline derivative.

Reduction: : Hydrogenation of the alkyne group to form a saturated alkane.

Substitution: : Electrophilic substitution reactions on the indole ring.

Oxidation: : Common oxidizing agents like manganese dioxide (MnO2) or potassium permanganate (KMnO4).

Reduction: : Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: : Halogenating agents or nitronium ions for electrophilic substitutions.

Major Products Formed: The products of these reactions can include isoquinoline derivatives, fully saturated alkane chains, and various substituted indole derivatives, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide has applications across several fields:

Chemistry: : As a building block for complex organic synthesis and studies on reaction mechanisms.

Biology: : Potential use as a molecular probe in studying enzyme interactions or signal transduction pathways.

Medicine: : Investigated for its pharmacological properties, including anti-inflammatory or anticancer activities.

Industry: : Usage in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Wirkmechanismus

The compound's effects are largely dependent on its interactions with molecular targets within cells. It may inhibit or activate specific enzymes or receptors, influencing various cellular pathways. For instance, it might inhibit kinase enzymes involved in cell proliferation, making it a candidate for anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide can be compared to other compounds such as:

1H-indole-3-carboxamide: : Shares the indole structure but lacks the dihydroisoquinoline and alkyne moieties.

2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene: : Similar substitution pattern but with a thiophene ring instead of indole.

N-(4-(isoquinolin-1-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide: : Contains the isoquinoline instead of the dihydroisoquinoline moiety.

This unique combination of structural features and its versatile reactivity makes this compound a standout compound in scientific research.

Biologische Aktivität

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a dihydroisoquinoline moiety linked to an indole carboxamide through a but-2-yn-1-yl chain. This structural complexity contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H28N2O3 |

| Molecular Weight | 392.499 g/mol |

| InChI | InChI=1S/C24H28N2O3 |

| Solubility | Not available |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.

The compound may act through multiple pathways:

- Inhibition of Kinases : Similar compounds have been identified as inhibitors of key kinases such as EGFR and CDK2, which are critical in cancer cell proliferation .

- Induction of Apoptosis : The compound has been shown to activate apoptotic markers including Caspases 3, 8, and 9, leading to programmed cell death in various cancer cell lines .

Antiviral and Antibacterial Activities

In addition to its antitumor effects, this compound has demonstrated antiviral and antibacterial activities. It has been reported to inhibit the replication of several viruses and exhibit efficacy against antibiotic-resistant bacterial strains.

Summary of Biological Activities

| Activity Type | Mechanism/Effect |

|---|---|

| Antitumor | Induces apoptosis, inhibits EGFR and CDK2 |

| Antiviral | Inhibits viral replication |

| Antibacterial | Effective against antibiotic-resistant strains |

Study 1: Anticancer Evaluation

A recent study evaluated the antiproliferative effects of related compounds on various cancer cell lines. The results indicated that derivatives similar to this compound showed GI50 values ranging from 0.95 µM to 1.50 µM against different cancer types, suggesting strong potential for therapeutic use .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the apoptotic effects of these compounds. The study emphasized the role of mitochondrial pathways and the activation of apoptotic proteins such as Cytochrome C and Bcl2 family members, confirming the compound's ability to trigger cell death in malignancies .

Toxicity and Safety

Toxicity studies have indicated that N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-1H-indole-6-carboxamide is relatively safe at low concentrations. These findings are crucial for its potential application in clinical settings where safety is paramount.

Eigenschaften

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-1H-indole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O/c26-22(19-8-7-18-9-12-23-21(18)15-19)24-11-3-4-13-25-14-10-17-5-1-2-6-20(17)16-25/h1-2,5-9,12,15,23H,10-11,13-14,16H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGCDSFUVQJHGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC4=C(C=C3)C=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.